
(R)-4-Hydroxycarvedilol
説明
®-4-Hydroxycarvedilol is a chiral compound derived from carvedilol, a non-selective beta-blocker used primarily in the treatment of hypertension and heart failure. The ®-enantiomer of 4-Hydroxycarvedilol is known for its potent antioxidant properties and its ability to inhibit lipid peroxidation, making it a compound of interest in both pharmaceutical and biochemical research.
科学的研究の応用
Chemistry: ®-4-Hydroxycarvedilol is used as a model compound in studies of chiral synthesis and enantioselective reactions. Its unique structure makes it a valuable tool in the development of new synthetic methodologies.
Biology: In biological research, ®-4-Hydroxycarvedilol is studied for its antioxidant properties and its potential role in protecting cells from oxidative stress. It is also used in studies of enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects in cardiovascular diseases, particularly in reducing oxidative damage in heart tissues. Its ability to inhibit lipid peroxidation makes it a candidate for the treatment of conditions associated with oxidative stress.
Industry: In the pharmaceutical industry, ®-4-Hydroxycarvedilol is used in the development of new drugs and formulations. Its stability and reactivity make it a useful intermediate in the synthesis of complex molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Hydroxycarvedilol typically involves the hydroxylation of carvedilol. One common method is the asymmetric synthesis using chiral catalysts to ensure the production of the ®-enantiomer. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or organic peroxides in the presence of a catalyst like titanium silicalite.
Industrial Production Methods: On an industrial scale, the production of ®-4-Hydroxycarvedilol may involve the use of biocatalysts or microbial fermentation processes to achieve high enantiomeric purity. These methods are preferred due to their efficiency and the ability to produce large quantities of the compound with minimal environmental impact.
Types of Reactions:
Oxidation: ®-4-Hydroxycarvedilol can undergo further oxidation to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of various ethers and esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Ethers and esters.
作用機序
®-4-Hydroxycarvedilol exerts its effects primarily through its antioxidant activity. It scavenges free radicals and inhibits lipid peroxidation, thereby protecting cells from oxidative damage. The compound also interacts with beta-adrenergic receptors, leading to vasodilation and reduced blood pressure. The molecular targets include reactive oxygen species and lipid membranes, while the pathways involved are those related to oxidative stress and inflammation.
類似化合物との比較
Carvedilol: The parent compound, used as a beta-blocker in the treatment of hypertension and heart failure.
(S)-4-Hydroxycarvedilol: The enantiomer of ®-4-Hydroxycarvedilol, with different pharmacological properties.
Propranolol: Another non-selective beta-blocker with similar therapeutic uses but different chemical structure.
Uniqueness: ®-4-Hydroxycarvedilol is unique due to its potent antioxidant properties and its specific interaction with beta-adrenergic receptors. Unlike its parent compound carvedilol, the ®-enantiomer has a higher affinity for scavenging free radicals, making it particularly effective in reducing oxidative stress.
特性
IUPAC Name |
4-[2-[[(2R)-3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]-3-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5/c1-29-23-13-16(27)9-10-21(23)30-12-11-25-14-17(28)15-31-22-8-4-7-20-24(22)18-5-2-3-6-19(18)26-20/h2-10,13,17,25-28H,11-12,14-15H2,1H3/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJHEORDHXCJNB-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)O)OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)O)OCCNC[C@H](COC2=CC=CC3=C2C4=CC=CC=C4N3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00654163 | |
| Record name | 4-[2-({(2R)-3-[(9H-Carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]-3-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217770-29-0 | |
| Record name | 4-Hydroxycarvedilol, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1217770290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[2-({(2R)-3-[(9H-Carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]-3-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-HYDROXYCARVEDILOL, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5948F91HOK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


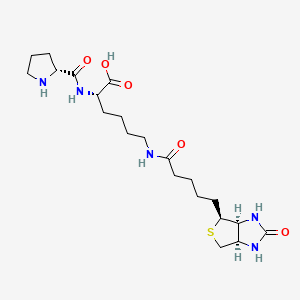
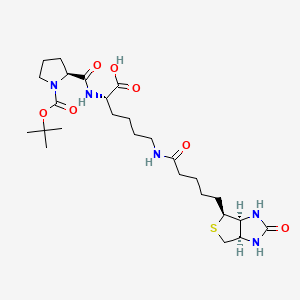
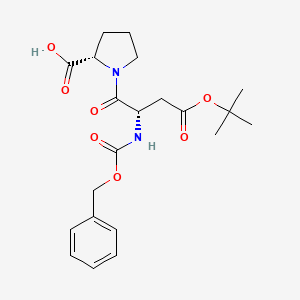



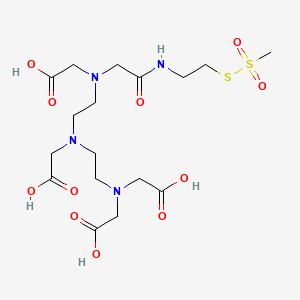

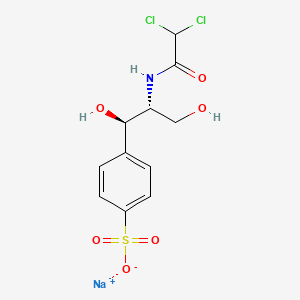


![2-[(1-Benzylpiperidin-4-yl)methyl]-5,6-dimethoxyindene-1,3-dione](/img/structure/B561848.png)


